molecular formula C12H12N2O B2844778 4-(5-Methoxypyridin-3-yl)aniline CAS No. 1552560-50-5

4-(5-Methoxypyridin-3-yl)aniline

Cat. No.: B2844778
CAS No.: 1552560-50-5
M. Wt: 200.241
InChI Key: GZVNZTWUKBRGHB-UHFFFAOYSA-N
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Description

4-(5-Methoxypyridin-3-yl)aniline (CAS 1552560-50-5) is a valuable aniline derivative with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound serves as a crucial chemical intermediate in medicinal chemistry and drug discovery research. It is particularly significant in the synthesis of novel isothiazolo[4,3-b]pyridine derivatives, which are investigated as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C . These inhibitors have demonstrated broad-spectrum antiviral activity against pathogens such as SARS-CoV-2 and the Venezuelan equine encephalitis virus, as well as antitumoral potential in cellular assays . The structure features a methoxypyridinyl group linked to an aniline, making it a versatile building block for further functionalization. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methoxypyridin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVNZTWUKBRGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Properties of 4 5 Methoxypyridin 3 Yl Aniline

The compound 4-(5-Methoxypyridin-3-yl)aniline is identified by the CAS number 1552560-50-5. bldpharm.comchiralen.com Its structure consists of a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 5-position and an aniline (B41778) group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS Number 1552560-50-5
MDL Number MFCD24259731

Data sourced from multiple chemical suppliers. bldpharm.comchiralen.com

Synthesis of 4 5 Methoxypyridin 3 Yl Aniline

The synthesis of 4-(5-Methoxypyridin-3-yl)aniline and related structures often involves cross-coupling reactions, a powerful tool in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. A common strategy is the Suzuki coupling reaction, which typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

For instance, a general approach to synthesize arylpyridines involves the coupling of a pyridine (B92270) derivative with a substituted phenyl compound. nih.gov In the case of this compound, this could potentially be achieved by reacting a boronic acid or ester derivative of 5-methoxypyridine with a suitable aniline (B41778) precursor. For example, 5-methoxypyridine-3-boronic acid is a commercially available reagent that can be used in such coupling reactions. chemicalbook.com Another approach could involve the reaction of a borylated aniline derivative with a halogenated 5-methoxypyridine. acs.org

Research Applications of 4 5 Methoxypyridin 3 Yl Aniline

Retrosynthetic Analysis and Key Disconnections for Aryl-Heteroaryl Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection is the C-C bond between the pyridine and the aniline ring. This disconnection points to cross-coupling reactions as the primary forward synthetic strategy.

Two principal retrosynthetic pathways emerge from this initial disconnection:

Pathway A: This involves a disconnection leading to a pyridyl component and an aniline component. The bond can be formed by reacting a 3-halide or triflate derivative of 5-methoxypyridine with an aniline-derived organometallic reagent (e.g., a boronic acid).

Pathway B: Conversely, the disconnection can lead to a 4-haloaniline derivative and a 5-methoxypyridine organometallic species.

A common and practical consideration in such syntheses is the management of reactive functional groups, like the amino group (-NH2). To prevent unwanted side reactions during the coupling step, the amino group is often masked as a nitro group (-NO2). This nitro group can then be readily reduced to the desired aniline in a final step, a strategy known as Functional Group Interconversion (FGI). ias.ac.in This leads to key precursors such as 3-bromo-5-methoxypyridine (B189597) and 4-nitrophenylboronic acid.

Direct Coupling Approaches

Direct coupling methods are the most prevalent strategies for synthesizing aryl-heteroaryl scaffolds like this compound. These are broadly categorized into palladium-catalyzed cross-couplings, C-H functionalization, and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and versatile methods for forming C-C bonds. rsc.org

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds, owing to the stability and low toxicity of the boronic acid reagents and the reaction's tolerance for a wide range of functional groups. rsc.orgnih.gov The synthesis of this compound can be efficiently achieved by coupling a halosubstituted methoxypyridine with a suitable aminophenylboronic acid derivative.

A representative Suzuki-Miyaura coupling route involves the reaction of 3-bromo-5-methoxypyridine with 4-aminophenylboronic acid or its pinacol (B44631) ester equivalent. To avoid complications with the free amine, the reaction is often performed using 4-nitrophenylboronic acid , followed by a reduction of the nitro group. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor, in the presence of a base. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterExample ConditionReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ mdpi.comnih.gov
LigandPPh₃, X-Phos, SPhos beilstein-journals.org
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ nih.govmdpi.com
SolventDioxane/Water, Toluene, DMF mdpi.comnih.gov
Temperature80-110 °C mdpi.combeilstein-journals.org

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, electron-rich boronic acids have been shown to produce good yields in these types of couplings. mdpi.com

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed to form the aryl-heteroaryl bond. These include the Stille, Negishi, and Hiyama couplings, which utilize organotin, organozinc, and organosilicon reagents, respectively. The choice of reaction often depends on the availability of starting materials and the functional group compatibility. For instance, a Negishi coupling could involve the generation of a pyridin-3-ylzinc halide, which then reacts with a 4-haloaniline derivative. google.com

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization represents a more modern and atom-economical approach, as it avoids the pre-functionalization of starting materials (e.g., halogenation or borylation). researchgate.net In this strategy, a C-H bond on one of the aromatic rings is directly converted into a C-C bond with the coupling partner.

For the synthesis of this compound, this could theoretically involve the direct C-H arylation of 3-methoxypyridine (B1141550) with an aniline derivative. However, controlling regioselectivity on the pyridine ring is a significant challenge. researchgate.netbeilstein-journals.org Pyridine's electronic nature and the presence of the methoxy (B1213986) group can lead to mixtures of products. beilstein-journals.org Often, a directing group is temporarily installed on the pyridine to guide the palladium catalyst to a specific C-H bond, ensuring the desired connectivity. Another approach involves the C-H activation of pyridine N-oxides, which can facilitate C-2 arylation. beilstein-journals.org

Table 2: C-H Functionalization Approaches

StrategyDescriptionReference
Direct ArylationCoupling of a (hetero)arene C-H bond with an aryl halide or equivalent. Often requires an oxidant. researchgate.net
Transient ActivatorTemporary activation of the pyridine ring (e.g., via N-methylation) facilitates C-H activation, followed by in situ removal of the activator. ntu.edu.sg
Directing GroupA functional group is used to chelate the metal catalyst, directing C-H activation to an adjacent position. d-nb.info

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a pathway for forming aryl-heteroaryl bonds without a metal catalyst. This reaction requires one ring to be highly electron-deficient (activated by strong electron-withdrawing groups like -NO₂) and the other to act as a potent nucleophile. researchgate.net

A direct SNAr reaction to form this compound is challenging because neither the 5-methoxypyridine nor the aniline ring is sufficiently activated for the other to act as a nucleophile under standard conditions. researchgate.net For an SNAr reaction to be feasible, the pyridine ring would typically need additional strong electron-withdrawing substituents to increase its electrophilicity. The reaction of such an activated halopyridine with aniline could then proceed, often requiring a strong base and high temperatures. sci-hub.sentnu.no

An alternative, albeit less common, route involves the generation of a highly reactive aryne intermediate. For example, treatment of a dihalopyridine with a very strong base like lithium diisopropylamide (LDA) can generate a "pyridyne," which can then be trapped by a nucleophile like aniline. clockss.org This method can sometimes lead to mixtures of regioisomers.

Multi-Component Reaction Sequences

The general concept of MCRs involves the sequential or tandem formation of intermediates that react with other components in the mixture, leading to the final product. researchgate.net This methodology allows for the rapid generation of molecular diversity and complexity from simple starting materials. researchgate.net

Principles of Green Chemistry in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.cayoutube.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and reaction conditions. youtube.com

In the context of synthesizing compounds like this compound, green chemistry principles can be applied by:

Utilizing Catalytic Reagents: Catalytic reagents are preferred over stoichiometric ones as they can be used in small amounts and can be recycled, thus minimizing waste. youtube.com For example, palladium-catalyzed cross-coupling reactions are common in the synthesis of biaryl compounds.

Employing Safer Solvents: The choice of solvent is critical. Green chemistry encourages the use of benign solvents like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. Research has focused on finding suitable replacements for hazardous solvents like dichloromethane (B109758) and chloroform. mun.ca

Improving Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com MCRs are an excellent example of reactions with high atom economy. researchgate.net

In Situ Reagent Generation: The in situ generation of reactive species, such as the diazotization of anilines, can avoid the handling and storage of potentially unstable intermediates. acs.org

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. nih.gov

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact on a larger scale. scale-up.com Key parameters that are typically optimized include:

Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence the reaction rate, selectivity, and yield. For instance, in copper-catalyzed reactions, different ligands can lead to varying levels of enantiomeric excess. acs.org

Solvent Effects: The solvent can affect the solubility of reactants, the reaction rate, and the stability of intermediates. Optimization studies often screen a variety of solvents to find the most suitable one. acs.org

Temperature and Reaction Time: These parameters are adjusted to achieve a reasonable reaction rate without promoting side reactions or decomposition of the product. researchgate.net

Base and Other Additives: The nature and amount of base can be critical in cross-coupling reactions. Other additives may be used to improve catalyst stability or reaction performance.

Table 1: Example of Reaction Condition Optimization

Entry Catalyst Ligand Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ None EtOH/H₂O 80 95
2 Pd(OAc)₂ None EtOH/H₂O 50 35
3 Pd(OAc)₂ None EtOH/H₂O Room Temp Sluggish

Data derived from a representative Suzuki cross-coupling reaction.

Batch vs. Continuous Flow Reactors: While many syntheses are developed in batch reactors, continuous flow reactors offer several advantages for scale-up, including better heat and mass transfer, improved safety for handling hazardous reagents, and more consistent product quality. google.com For example, a continuous flow process has been developed for the synthesis of 4-methoxy-2-nitroaniline, an intermediate for omeprazole. google.com

Process Analytical Technology (PAT): The use of in-line analytical techniques, such as infrared (IR) spectroscopy, allows for real-time monitoring of the reaction progress. acs.org This enables better control over the reaction and can help identify the formation of intermediates and byproducts. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical method used to identify the functional groups present in a molecule. The combination of FT-IR and FT-Raman spectroscopy offers complementary information for a complete vibrational analysis. spectroscopyonline.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing its functional groups. For this compound, the spectrum is characterized by vibrations originating from the aniline and methoxypyridine moieties.

Key expected absorption bands include:

N-H Vibrations : The primary amine (-NH₂) group of the aniline fragment typically shows two distinct bands for asymmetric and symmetric stretching vibrations in the region of 3500-3300 cm⁻¹. researchgate.net A characteristic N-H bending (scissoring) vibration is expected around 1620 cm⁻¹. researchgate.netresearchgate.net

C-H Vibrations : Aromatic C-H stretching vibrations from both the benzene (B151609) and pyridine rings are anticipated just above 3000 cm⁻¹. researchgate.net The methyl C-H stretching vibrations of the methoxy group (-OCH₃) typically appear in the 2950-2850 cm⁻¹ range.

Ring Vibrations : The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region. researchgate.net

C-O and C-N Stretching : The aryl ether C-O stretching of the methoxy group gives rise to a strong, characteristic band, typically with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. acs.orgsciencepublishinggroup.com The C-N stretching vibration of the arylamine is expected in the 1340-1250 cm⁻¹ range. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Medium-WeakN-H Asymmetric & Symmetric Stretching
~3050Medium-WeakAromatic C-H Stretching
2950-2850Medium-WeakAliphatic C-H Stretching (in -OCH₃)
~1620MediumN-H Bending
1600-1400Strong-MediumAromatic C=C and C=N Ring Stretching
1340-1250MediumAryl C-N Stretching
~1250StrongAsymmetric C-O-C Stretching (Aryl Ether)
~1040StrongSymmetric C-O-C Stretching (Aryl Ether)

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, providing information on molecular vibrations. While polar functional groups (like C=O, O-H) tend to be strong in IR, non-polar, symmetric bonds and aromatic rings often produce strong signals in Raman spectra. spectroscopyonline.com

For this compound, the FT-Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations : The symmetric "ring breathing" vibrations of both the pyridine and benzene rings would produce particularly strong and sharp bands, which are highly characteristic. Aromatic C-H stretching vibrations are also readily observed. dtu.dk

C-C and C-N Vibrations : The stretching vibration of the C-C bond linking the two aromatic rings and the C-N bonds are also active in Raman scattering.

Symmetry Considerations : Due to the molecule's lower symmetry, many vibrations will be active in both IR and Raman, but their relative intensities will differ, providing a more complete picture of the vibrational modes. spectroscopyonline.com

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050StrongAromatic C-H Stretching
1610-1570StrongAromatic Ring Stretching
~1000Very StrongSymmetric Ring "Breathing" Mode
1300-1200MediumC-C inter-ring stretch, C-N Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, distinct signals are expected for the protons on the aniline ring, the pyridine ring, the amine group, and the methoxy group.

Aniline Protons : The protons on the aniline ring typically appear as two doublets in the aromatic region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

Pyridine Protons : The protons on the pyridine ring will appear in the aromatic region, generally at a slightly higher chemical shift (δ 7.0-8.5 ppm) compared to benzene protons due to the electron-withdrawing nature of the nitrogen atom.

Methoxy Protons : The methoxy group (-OCH₃) will present as a sharp singlet, typically around δ 3.8-4.0 ppm. chemicalbook.com

Amine Protons : The amine (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aniline H (ortho to -NH₂)6.7-6.9Doublet (d)
Aniline H (ortho to Pyridyl)7.3-7.5Doublet (d)
Pyridine H7.2-8.5Multiplet/Singlets
Methoxy (-OCH₃)3.8-4.0Singlet (s)
Amine (-NH₂)VariableBroad Singlet (br s)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Aromatic Carbons : The carbon atoms of both the aniline and pyridine rings will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen in the aniline ring is expected around δ 140-150 ppm, while the carbon attached to the methoxy group on the pyridine ring will be significantly downfield (δ ~155-160 ppm). chemicalbook.comspectrabase.com

Methoxy Carbon : The carbon of the methoxy group (-OCH₃) will appear in the aliphatic region, typically around δ 55-60 ppm. chemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aniline Ring Carbons115-150
Pyridine Ring Carbons120-150
Pyridine C-O (ipso-carbon)155-160
Methoxy (-OCH₃) Carbon55-60

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between neighboring protons on the aniline ring and between those on the pyridine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of all protonated carbons. For example, the singlet at ~δ 3.9 ppm in the ¹H spectrum would correlate with the carbon signal at ~δ 55 ppm in the ¹³C spectrum, confirming the methoxy group assignment. researchgate.net

A correlation from the methoxy protons (-OCH₃) to the C5 carbon of the pyridine ring.

Correlations between the aniline protons and the pyridine carbons (and vice versa) across the C-C bond that links the two rings, definitively proving the connection between the two aromatic systems.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic and heterocyclic components. The aniline and methoxypyridine rings both contain π-systems, leading to characteristic π → π* transitions.

The absorption spectrum of aniline typically shows a strong absorption band around 230-240 nm and a weaker, structured band around 280-290 nm, which are attributed to π → π* transitions of the benzene ring coupled with the amino group's lone pair. researchgate.netnih.gov Pyridine derivatives also exhibit strong π → π* transitions, often at shorter wavelengths than benzene, and weaker n → π* transitions originating from the nitrogen lone pair. beilstein-journals.org

For this compound, the conjugation between the two aromatic rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent molecules. The presence of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups further enhances this effect by extending the π-conjugated system. The specific absorption maxima (λ_max) and molar absorptivity (ε) would be sensitive to solvent polarity. Computational studies on similar N-salicylideneaniline derivatives have shown that both molecular geometry and the surrounding environment can significantly influence the UV/Vis absorption spectra. mdpi.com

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λ_max Range (nm) Chromophore
π → π* 240 - 280 Aniline and Pyridine Rings
π → π* (Conjugated System) 290 - 350 Biphenyl-like System

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. acs.org This high precision allows for the determination of a unique elemental formula.

For this compound, the molecular formula is C₁₂H₁₂N₂O. Using the exact masses of the most abundant isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high accuracy. missouri.eduyoutube.com An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides definitive evidence for the assigned formula, distinguishing it from other potential formulas with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and moderately polar molecules, allowing for their transfer from solution to the gas phase as intact ions. researchgate.net Due to the presence of the basic aniline and pyridine nitrogen atoms, this compound is readily analyzed by ESI-MS in positive ion mode.

In the ESI source, the analyte solution is sprayed through a heated capillary held at a high potential, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, protonation of one of the nitrogen atoms is the most likely ionization pathway, resulting in the formation of a protonated molecular ion, [M+H]⁺. This ion is then guided into the mass analyzer. The resulting mass spectrum would prominently feature a peak corresponding to the m/z of this [M+H]⁺ ion.

Table 2: Calculated Mass Spectrometry Data for this compound

Ion Species Molecular Formula Theoretical Monoisotopic Mass (Da)
[M] C₁₂H₁₂N₂O 200.09496

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. Analysis of single crystals of this compound would elucidate its three-dimensional structure and packing in the solid state.

Based on crystal structures of similarly substituted 2,2'-bipyridine (B1663995) compounds, several structural features can be anticipated. iucr.orgmdpi.com The molecule consists of two planar aromatic systems, the methoxypyridine ring and the aniline ring. A key structural parameter is the dihedral angle between these two rings. Due to potential steric hindrance between the ortho-hydrogens on each ring, it is likely that the rings are not perfectly coplanar in the solid state, adopting a twisted conformation. iucr.org

Furthermore, the presence of the aniline -NH₂ group and the pyridine nitrogen atom allows for the formation of intermolecular hydrogen bonds. Specifically, the amine hydrogen atoms can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions would play a crucial role in dictating the crystal packing arrangement, potentially forming extended supramolecular networks.

Table 3: List of Compounds

Compound Name
This compound
Aniline

Emerging and Complementary Analytical Techniques in Organic Chemistry

In the structural analysis of complex organic molecules like this compound, a multi-faceted approach employing various spectroscopic and microscopic techniques is often necessary. While standard methods like NMR and mass spectrometry provide foundational data, emerging techniques offer complementary information, revealing details about crystalline structure, surface morphology, and the spatial distribution of molecular fragments. researchgate.net These advanced methods are crucial for a holistic characterization, bridging the gap between molecular formula and the material's bulk properties.

Micro-Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, serving as a unique chemical fingerprint. dergipark.org.tr By coupling a Raman spectrometer to a microscope, it is possible to analyze minute sample quantities with high spatial resolution. For this compound, this technique can precisely identify and map the distribution of its constituent functional groups—the aniline, pyridine, and methoxy moieties—within a solid sample.

The Raman spectrum of this compound would be expected to exhibit characteristic bands corresponding to the vibrations of its structural components. The pyridine ring vibrations, such as the ring breathing mode, are typically strong and appear around 990-1030 cm⁻¹. aps.orgresearchgate.net The aniline moiety would contribute distinct bands, including the C-N stretching vibration (typically 1250-1280 cm⁻¹) and NH₂ group vibrations. researchgate.netbohrium.com The methoxy group (-OCH₃) would also produce characteristic signals, such as C-O stretching and CH₃ bending modes. researchgate.netnih.gov Shifts in these bands can provide information on intermolecular interactions and crystalline packing. acs.orgnih.gov

Table 1: Expected Characteristic Raman Shifts for this compound This table presents hypothetical data based on known vibrational frequencies for the constituent functional groups.

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)Vibrational Mode Assignment
Pyridine Ring990 - 1010Symmetric Ring Breathing (ν₁)
Pyridine Ring1025 - 1040Trigonal Ring Breathing (ν₁₂)
Aromatic C=C Stretch (Pyridine/Benzene)1570 - 1610Ring Stretching (ν₈ₐ, ν₈ᵦ)
Aniline Moiety1250 - 1280C-N Stretch
Aniline Moiety~3300 - 3500N-H Symmetric/Asymmetric Stretch
Methoxy Group2835 - 2850Symmetric C-H Stretch (in -OCH₃)
Methoxy Group2940 - 2960Asymmetric C-H Stretch (in -OCH₃)
Methoxy Group1000 - 1050C-O-C Asymmetric Stretch

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the microstructure of solid materials. e3s-conferences.orgwjarr.com For a crystalline organic compound like this compound, these methods provide high-resolution images of its surface topography, particle morphology, size distribution, and crystal habits. researchgate.net

Scanning Electron Microscopy (SEM): SEM would be employed to visualize the three-dimensional surface features of the bulk powder or crystalline form of the compound. This analysis reveals information about crystal shape, aggregation, and surface porosity. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide semi-quantitative elemental analysis, confirming the distribution of carbon, nitrogen, and oxygen across the sample surface. wjarr.com

Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution, enabling the visualization of nanoscale features and even the crystal lattice itself. nih.gov For this compound, cryo-TEM could be particularly valuable, as it allows for the observation of radiation-sensitive organic materials by holding the sample at cryogenic temperatures, thereby minimizing electron beam damage. kyoto-u.ac.jp TEM can reveal details about crystal defects, stacking faults, and grain boundaries, which are crucial for understanding the material's physical properties.

Table 2: Microstructural Features of this compound Observable by Electron Microscopy

TechniqueObservable FeatureInformation Gained
SEMCrystal MorphologyProvides data on crystal system and habit (e.g., plates, needles).
SEMParticle Size and DistributionCharacterizes the homogeneity of the bulk powder.
SEMSurface TopographyReveals surface defects, steps, and growth patterns.
TEMCrystal Lattice FringesConfirms crystallinity and measures lattice spacing.
TEMNanoscale DefectsIdentifies dislocations, stacking faults, and impurities.
Cryo-TEMBeam-Sensitive StructuresAllows for high-resolution imaging of the pristine organic structure. kyoto-u.ac.jp

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of identifying elemental and molecular species on a sample's surface. eag.com By rastering a pulsed primary ion beam across the surface, it generates secondary ions that are analyzed based on their mass-to-charge ratio, creating a detailed chemical map. tescan-analytics.com The use of a separate sputtering ion beam allows for the removal of material layer-by-layer, enabling the reconstruction of a three-dimensional chemical image of the sample. maastrichtuniversity.nlfrontiersin.org

For this compound (Molecular Weight: ~214.25 g/mol ), ToF-SIMS analysis would provide high-resolution mass spectra of the outermost molecular layers. This is invaluable for detecting surface contaminants or degradation products. In 3D mapping mode, it could visualize the distribution of the intact molecule (parent ion) and its characteristic fragments within a matrix or a thin film. This provides insights into chemical homogeneity, the structure of interfaces, and the penetration of the compound into a substrate. carleton.edu The high mass resolution of ToF-SIMS allows for the unambiguous identification of fragments with the same nominal mass. carleton.edu

Table 3: Plausible Molecular Ion Fragments of this compound in ToF-SIMS This table presents hypothetical data based on the structure of the parent molecule. The m/z ratio would depend on the ion polarity (positive or negative mode).

Plausible FragmentChemical FormulaCalculated Mass (amu)Potential Origin
Parent Molecule [M+H]⁺C₁₂H₁₃N₂O⁺215.10Intact molecule (positive ion mode)
[M-CH₃]⁺C₁₁H₁₀N₂O⁺200.08Loss of methyl group from methoxy
[M-OCH₃]⁺C₁₁H₁₀N₂⁺184.09Loss of methoxy group
Aniline MoietyC₆H₆N⁺92.05Fragmentation at the C-C bond between rings
Methoxypyridine MoietyC₆H₆NO⁺108.05Fragmentation at the C-C bond between rings
Pyridine RingC₅H₄N⁺78.03Fragmentation of the pyridine ring

Electronic Structure Analysis

Charge Distribution and Electron Density Analysis

The analysis of charge distribution and electron density is critical for predicting a molecule's reactivity, intermolecular interactions, and electrostatic potential. These calculations help identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule.

Key Techniques and Findings:

Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface. Different colors represent varying potential values, with red typically indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack). tandfonline.com For instance, in studies of similar heterocyclic compounds, the MEP map clearly identifies the negative potential around electronegative atoms like oxygen and nitrogen, highlighting them as reactive sites. tandfonline.comresearchgate.net

Atomic Charge Calculations: Methods like Mulliken population analysis, Natural Bond Orbital (NBO), and Hirshfeld charge analysis assign partial charges to each atom in the molecule. researchgate.net In related molecules, carbon atoms bonded to highly electronegative atoms like oxygen or nitrogen exhibit positive charges, while the electronegative atoms themselves carry negative charges, influencing the molecule's dipole moment and bonding characteristics. researchgate.net

Illustrative Data for Charge Analysis: While specific data for this compound is unavailable, a typical output from a charge analysis on a similar molecule is presented below for illustrative purposes.

Table 1: Example of Calculated Atomic Charges for a Related Heterocyclic Compound

AtomNBO Charge (e)Hirshfeld Charge (e)
O (methoxy)-0.55-0.25
N (pyridine)-0.60-0.15
C (attached to N)+0.40+0.10
H (amine)+0.35+0.18

Note: This table is a hypothetical illustration based on general findings for similar compounds and does not represent actual calculated data for this compound.

Vibrational Frequency Calculations and Spectroscopic Assignments

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies of normal modes of vibration, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of chemical bonds. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for these calculations. tandfonline.comijcce.ac.ir

Key Aspects:

Frequency Scaling: Calculated vibrational frequencies are often systematically higher than experimental values. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. ijcce.ac.ir

Mode Assignment: Each calculated frequency is assigned to a specific molecular motion, such as C-H stretching in the aromatic rings, N-H stretching of the aniline group, or C-O-C stretching of the methoxy group. ijcce.ac.irkbhgroup.in For example, aromatic C-H stretching vibrations are generally observed in the 3000–3100 cm⁻¹ region. ijcce.ac.ir

Table 2: Typical Vibrational Modes and Expected Wavenumber Ranges

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H Stretch3300-3500Symmetric and asymmetric stretching of the amine group.
Aromatic C-H Stretch3000-3100Stretching of C-H bonds in the pyridine and phenyl rings.
C-N Stretch1250-1360Stretching of the bond between the aniline nitrogen and the phenyl ring.
C-O-C Asymmetric Stretch1200-1275Asymmetric stretching of the ether linkage in the methoxy group.
C-O-C Symmetric Stretch1000-1075Symmetric stretching of the ether linkage in the methoxy group.

Note: This table provides generally expected frequency ranges for the functional groups present in this compound based on established spectroscopic data for analogous compounds. tandfonline.comijcce.ac.ir

Conformational Analysis and Configurational Stability

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule (its global minimum energy conformation). This is achieved by calculating the potential energy as a function of the rotation around single bonds, particularly the bond connecting the pyridine and aniline rings.

Key Insights:

Torsional Angles: The analysis of key dihedral (torsional) angles reveals the relative orientation of the two aromatic rings. tandfonline.com A significant deviation from 0° or 180° can indicate steric hindrance and a non-planar structure. tandfonline.com

Energy Profile: By rotating a bond incrementally and calculating the energy at each step, a potential energy surface can be generated. The conformations corresponding to energy minima are considered stable, while energy maxima represent transition states between conformations. ethz.ch This analysis helps understand the molecule's flexibility and the likelihood of different spatial arrangements at ambient temperatures. ethz.ch

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule, which arise from the interaction of the molecule's electrons with an applied electric field.

Key Parameters:

First Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO response. ijcce.ac.ir Molecules with large β values are promising candidates for NLO applications. Calculations often compare the β value of the molecule of interest to that of a standard NLO material like urea. tandfonline.comtandfonline.com

Structure-Property Relationship: NLO properties are strongly influenced by the presence of electron-donating groups (like -NH₂ and -OCH₃) and electron-accepting groups connected by a π-conjugated system. The delocalization of electrons across the molecule is a key factor in enhancing the NLO response. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, lone pair interactions, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

Key Concepts:

Stabilization Energy E(2): The second-order perturbation theory energy, or E(2), quantifies the strength of the interaction between a donor NBO and an acceptor NBO. tandfonline.com A higher E(2) value indicates a stronger interaction and greater electron delocalization.

Hyperconjugation: NBO analysis reveals hyperconjugative interactions, such as those between lone pair orbitals (n) and antibonding orbitals (σ* or π), or between bonding orbitals (π) and antibonding orbitals (π). tandfonline.com These interactions are crucial for molecular stability. For example, studies on similar systems show significant stabilization energies from π → π* interactions within aromatic rings. tandfonline.com

Theoretical Electrochemistry Studies (e.g., Oxidation Potentials)

Computational methods can be used to predict the electrochemical behavior of molecules, such as their oxidation and reduction potentials. These theoretical predictions are valuable for understanding a molecule's redox properties and are often correlated with experimental data from techniques like cyclic voltammetry.

Methodology and Findings:

Correlation Analysis: Theoretical oxidation potentials, often calculated using DFT, can be correlated with experimentally measured values for a series of related compounds, such as substituted anilines and phenols. rsc.org

Substituent Effects: Such studies demonstrate how different electron-donating or electron-withdrawing substituents on the aromatic ring affect the ease of oxidation. For anilines, electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize. rsc.org

Computational Assessment of Chemical Space and Molecular Properties

Key Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity. researchgate.netresearchgate.net

Global Reactivity Descriptors: Properties like chemical hardness, softness, electrophilicity, and chemical potential are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's resistance to deformation of its electron cloud and its tendency to accept electrons. tandfonline.comresearchgate.net

Mechanistic Investigations of Reactions Involving 4 5 Methoxypyridin 3 Yl Aniline

Kinetic Studies

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts.

Spectrophotometric methods are widely used for kinetic analysis due to their sensitivity and the ability to monitor reaction progress in real-time. In reactions involving aromatic compounds like anilines and pyridines, changes in the electronic structure during a reaction often lead to changes in their ultraviolet-visible (UV-Vis) absorption spectra.

The kinetics of reactions such as condensation or coupling involving anilines can be investigated spectrophotometrically. researchgate.net For instance, the rate of formation of a product can be monitored by measuring the increase in absorbance at a specific wavelength corresponding to the product's maximum absorption (λmax), while the consumption of a reactant can be tracked by a decrease in its characteristic absorbance. The condensation reaction between anilines and aldehydes to form hemicyanine dyes has been studied using this technique, where the reaction is observed to be first-order with respect to each reactant. researchgate.net Similarly, fluorescent assays, a related spectrophotometric technique, have been developed for enzyme activity, where substrates containing a pyridine (B92270) moiety are hydrolyzed, leading to a measurable change in fluorescence. researchgate.net By applying the Beer-Lambert law, absorbance changes can be directly related to the concentration changes of the species of interest, allowing for the determination of reaction rates.

From the data obtained through kinetic analyses, crucial parameters such as rate constants (k) and activation parameters (Enthalpy of Activation, ΔH‡; Entropy of Activation, ΔS‡; and Gibbs Free Energy of Activation, ΔG‡) can be determined. The rate constant provides a quantitative measure of the reaction speed, while activation parameters offer insight into the energy barrier and the molecular arrangement of the transition state.

For example, in studies of reactions between substituted anilines and other reactants, apparent second-order rate constants are often determined under pseudo-first-order conditions. researchgate.net The effect of temperature on the rate constant is described by the Arrhenius equation, and from an Arrhenius plot (ln(k) vs. 1/T), the activation energy (Ea) can be calculated. The other activation parameters are then derived using the Eyring equation.

Computational studies can also be employed to predict rate constants. For the reaction of 4-methyl aniline (B41778) with hydroxyl radicals, the rate coefficient was calculated over a wide range of temperatures and pressures using transition state theory. mdpi.com The following table presents representative activation parameters for the condensation of various anilines with Fischer's base aldehyde, illustrating how substituent effects can influence the energetic barriers of a reaction. researchgate.net

Table 1: Activation Parameters for the Condensation of Various Anilines

This table is representative and based on data for analogous aniline compounds.

Aniline Derivative Ea (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol)
Aniline 50.8 ± 1.5 48.3 ± 1.5 -108.3 ± 4.9 80.6 ± 3.0
4-Methoxyaniline 45.4 ± 1.2 42.9 ± 1.2 -123.6 ± 4.0 79.7 ± 2.5
4-Methylaniline 48.7 ± 1.3 46.2 ± 1.3 -115.5 ± 4.2 80.6 ± 2.6
4-Chloroaniline 51.5 ± 1.9 49.0 ± 1.9 -112.5 ± 6.2 82.5 ± 3.8

Source: Adapted from kinetic data on aniline condensation reactions. researchgate.net

Reaction Pathway Elucidation

Understanding the precise sequence of events at a molecular level—from reactants through transition states to products—is the goal of reaction pathway elucidation. This is now predominantly achieved through computational chemistry.

The transition state (TS) is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its structure and energy determine the activation energy of the reaction. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. researchgate.net By calculating the vibrational frequencies of a proposed structure, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. wayne.edu

Analysis of the transition state geometry provides insights into bond-forming and bond-breaking processes. For reactions involving 4-(5-Methoxypyridin-3-yl)aniline, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination, characterizing the transition states of key steps like oxidative addition, transmetalation, and reductive elimination would reveal the specific atomic interactions governing the reaction's facility and selectivity.

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its geometric parameters (e.g., bond lengths and angles). wikipedia.org Mapping the PES allows chemists to visualize the entire landscape of a chemical reaction, identifying stable intermediates (valleys), transition states (saddle points), and the lowest energy path connecting them (the reaction coordinate). wayne.eduresearchgate.net

For a given reaction, computational methods can be used to calculate the energy at numerous points on the surface, building a detailed map. mdpi.com For example, the PES for the reaction of 4-methyl aniline with OH radicals was computed to understand the different possible reaction pathways, including OH addition to the aromatic ring and hydrogen abstraction from the amino group. mdpi.com Such a map for a reaction involving this compound would illustrate the energetics of various competing pathways, helping to explain observed product distributions.

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents are crucial in directing the course of a reaction, often by providing an alternative, lower-energy reaction pathway.

In the synthesis and subsequent reactions of molecules like this compound, transition metal catalysts, particularly palladium, are frequently employed. nih.govmdpi.com In Buchwald-Hartwig amination, a common method for forming C-N bonds, a palladium catalyst facilitates the coupling between an amine (like the aniline moiety) and an aryl halide. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com The choice of ligand (e.g., Xantphos) is critical as it influences the stability, reactivity, and steric environment of the palladium center, thereby affecting the efficiency of the catalytic cycle. mdpi.com

Copper catalysts are also utilized, for instance, in enantioselective additions of Grignard reagents to pyridinium (B92312) ions, where the catalyst and a chiral ligand control the stereochemical outcome. acs.org

Reagents also play a defining role. In amide bond formation, coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of an activator like HOBt (1-hydroxybenzotriazole) are used to convert a carboxylic acid into a more reactive species, facilitating its reaction with an amine. nih.gov In other transformations, reagents like tert-butyl nitrite (B80452) can be used to generate diazonium intermediates from anilines in situ for subsequent C-H arylation reactions. acs.org The choice of base, such as cesium carbonate (Cs₂CO₃), is also mechanistically important, particularly in cross-coupling reactions where it facilitates the deprotonation of the amine or other nucleophiles, making them active participants in the catalytic cycle. mdpi.com

Radical Reaction Pathways

Radical reactions offer a powerful tool for the functionalization of heteroaromatic compounds. nih.gov The generation of radical intermediates from anilines can be achieved through various methods, including diazotization followed by radical generation from the resulting diazonium salt. escholarship.org In the context of this compound, radical pathways can be initiated on either the aniline or the pyridine moiety, depending on the reaction conditions and the nature of the radical initiator.

The pyridine ring, particularly when not activated by strong electron-donating groups, can be susceptible to radical addition. nih.gov For instance, the reactivity of 4-methoxypyridine (B45360) with electrophilic radicals has been shown to occur at the C-3 and C-5 positions of the pyridine ring. escholarship.org This suggests that in this compound, the pyridine ring could potentially undergo radical functionalization.

Systematic studies on the regioselectivity of radical functionalization of heterocycles have shown that substituent effects are generally consistent and additive. nih.gov While specific studies on this compound are not extensively documented, the general principles of radical chemistry suggest that radical attack could occur at several positions. The generation of nitrogen-centered radicals from aniline derivatives is a known process and can lead to subsequent intramolecular or intermolecular reactions. nih.gov

Recent advancements in photoredox catalysis have expanded the scope of radical reactions, enabling the generation of radicals under mild conditions. nih.govsustech.edu.cn These methods could potentially be applied to this compound to initiate C-H functionalization or other radical-mediated transformations. The mechanism often involves the formation of a radical cation of the substrate, which then undergoes further reaction.

A summary of potential radical reaction pathways is presented in the table below.

Reaction TypeProposed IntermediatePotential ProductsInfluencing Factors
Radical C-H FunctionalizationAryl or Pyridyl RadicalSubstituted aniline or pyridine derivativesNature of radical initiator, solvent, temperature
Radical CyclizationIntramolecular radical adductFused heterocyclic systemsPresence of suitable tethered functional groups
Photoredox-Catalyzed ReactionsRadical cationVaried functionalized productsPhotosensitizer, light source, redox potential of substrate

Nucleophilic and Electrophilic Substitution Mechanisms

The electronic nature of the two aromatic rings in this compound dictates its susceptibility to nucleophilic and electrophilic attack. The aniline ring is generally electron-rich and thus prone to electrophilic substitution, while the pyridine ring is inherently electron-deficient, making it a target for nucleophiles, although this is influenced by substituents.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established process, particularly when the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comnih.gov However, in this compound, the pyridine ring bears a methoxy (B1213986) group, which is electron-donating, and an aniline substituent, which can also have electron-donating character through resonance. These groups generally disfavor classical SNAr reactions which proceed via a Meisenheimer intermediate. nih.gov

Despite this, nucleophilic substitution on methoxypyridines can be achieved under specific conditions. For instance, the amination of 3-methoxypyridine (B1141550) has been accomplished using sodium hydride and lithium iodide, suggesting that the methoxy group can act as a leaving group. ntu.edu.sg The reaction of 5-chloro-3-methoxypyridine with various amines has also been shown to proceed via an aryne mechanism to yield 5-N-alkylamino- and 5,N,N-dialkylamino-3-methoxypyridine derivatives. clockss.org This indicates that under strongly basic conditions, the formation of a pyridyne intermediate from a suitably substituted precursor of this compound could be a viable pathway for nucleophilic substitution.

The table below summarizes potential nucleophilic substitution pathways.

Reaction TypeProposed MechanismActivating/Leaving GroupPotential Products
SNArAddition-EliminationA good leaving group (e.g., halo) ortho/para to an activating groupSubstituted pyridine derivatives
Aryne FormationElimination-AdditionA halo substituent adjacent to a proton removed by a strong baseRegioisomeric substituted pyridines
Metal-Catalyzed Cross-CouplingCatalytic cycle (e.g., Buchwald-Hartwig)A halo or triflate substituentN- or C-arylated/alkylated products mdpi.com

Electrophilic Substitution:

The aniline moiety in this compound makes the phenyl ring highly activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. scribd.com Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to occur primarily at the positions ortho and para to the amino group on the phenyl ring.

The table below outlines potential electrophilic substitution reactions.

Reaction TypeElectrophile (E+)Expected RegioselectivityPotential Products
HalogenationX+ (from X2)Ortho/para to -NH2 on the aniline ringHalogenated aniline derivatives
NitrationNO2+ (from HNO3/H2SO4)Ortho/para to -NH2 on the aniline ring (potential for meta under strong acid)Nitrated aniline derivatives
SulfonationSO3 (from fuming H2SO4)Ortho/para to -NH2 on the aniline ringSulfonated aniline derivatives
Friedel-Crafts Alkylation/AcylationR+/RCO+Primarily on the aniline ring (ortho/para to -NH2)Alkylated/acylated aniline derivatives

4 5 Methoxypyridin 3 Yl Aniline As a Versatile Synthetic Building Block

Derivatization and Functionalization Strategies

The functional groups present in 4-(5-Methoxypyridin-3-yl)aniline—the primary aromatic amine and the pyridine (B92270) ring—offer numerous possibilities for derivatization and functionalization. These transformations are key to modifying the compound's physical, chemical, and biological properties.

The primary amine (-NH2) group is a key site for a variety of chemical reactions. Standard derivatization techniques applicable to anilines can be readily employed. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amino group into a diazonium salt (-N2+), which is a versatile intermediate. This diazonium group can then be substituted by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions or used in coupling reactions to form azo compounds. It can also be utilized in C-H arylation reactions to form new carbon-carbon bonds. acs.org

The pyridine ring, particularly with its methoxy (B1213986) substituent, can also be functionalized. The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated to form pyridinium (B92312) salts. nih.gov The methoxy group can potentially be cleaved to reveal a pyridone scaffold. Furthermore, the pyridine and aniline (B41778) rings can be subject to electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents. For instance, nitration could be a potential functionalization strategy. smolecule.com

Modern cross-coupling reactions are also pivotal for the functionalization of this molecule. The pyridine ring can be modified through reactions like the Suzuki or Negishi coupling, often requiring prior halogenation or metalation of the ring system. uni-muenchen.deuni-muenchen.de

Table 1: Potential Functionalization Reactions for this compound

Reaction TypeReagent/Catalyst ExamplesFunctional Group TargetedResulting Structure
AcylationAcetyl chloride, Acetic anhydrideAmino groupN-(4-(5-methoxypyridin-3-yl)phenyl)acetamide
AlkylationAlkyl halidesAmino groupN-alkyl-4-(5-methoxypyridin-3-yl)aniline
DiazotizationNaNO2, HClAmino group4-(5-methoxypyridin-3-yl)benzenediazonium chloride
Suzuki CouplingArylboronic acid, Pd catalystC-H or C-Halogen bondAryl-substituted derivatives
N-Oxidationm-CPBAPyridine Nitrogen4-(5-Methoxy-1-oxidopyridin-3-yl)aniline

Scaffold Diversity through Chemical Transformations

The bifunctional nature of this compound makes it an excellent substrate for constructing diverse and complex molecular scaffolds through reactions that form new rings.

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be used to greatly expand the molecular complexity of derivatives of this compound. The aniline moiety is a common participant in reactions that build fused heterocyclic systems.

For example, the aniline nitrogen and an adjacent aromatic carbon can be incorporated into a new ring. Classic reactions for synthesizing fused quinoline (B57606) systems, such as the Skraup or Doebner-von Miller reactions, utilize anilines as key starting materials. uomustansiriyah.edu.iq In the Skraup synthesis, an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. Applying this to this compound could theoretically yield a pyridyl-substituted quinoline.

Another important class of annulation reactions involves the transition-metal-catalyzed coupling of anilines with alkynes or other partners to construct fused systems. researchgate.net For instance, rhodium(III)-catalyzed reactions can lead to the formation of fused N,O-heterocycles. researchgate.net

Intramolecular or intermolecular cyclization reactions provide a powerful means to generate novel ring systems from this compound derivatives.

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids, involving the condensation of an aniline with an α-keto-ester. nih.gov By first derivatizing the amino group of this compound, it could be made to participate in such cyclizations.

The synthesis of imidazopyridines, a class of compounds with significant biological activity, often involves the cyclization of diaminopyridines with various reagents. mdpi.com While this compound is not a diaminopyridine itself, functionalization of the aniline ring (e.g., through nitration and subsequent reduction) could generate an ortho-amino group, setting the stage for such cyclization reactions.

Furthermore, condensation reactions with dicarbonyl compounds can lead to the formation of various heterocyclic rings. For instance, the reaction of anilines with 1,3-dicarbonyl compounds is a cornerstone of the Combes quinoline synthesis.

Table 2: Examples of Cyclization and Annulation Reactions

Reaction NameReactant TypeResulting Heterocyclic System
Skraup SynthesisGlycerol, acid, oxidizing agentQuinolines uomustansiriyah.edu.iq
Pfitzinger Reactionα-Keto-esterQuinolines nih.gov
Bischler–Napieralski ReactionAcylated phenylethylamineDihydroisoquinolines uomustansiriyah.edu.iq
Friedländer Annulation2-aminobenzaldehyde derivativeQuinolines thieme-connect.de

Precursor in the Synthesis of Complex Organic Molecules

Owing to its versatile reactivity, this compound and its isomers serve as crucial precursors in the synthesis of more intricate and often biologically active molecules. The core structure is a common feature in compounds developed for various research applications.

For example, related N-(methoxypyridin-3-yl)amine structures are central to the development of molecules targeting neurological disorders. Derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been synthesized and evaluated for their potential in imaging protein aggregates in Parkinson's disease. mdpi.com The synthesis of these complex agents relies on building upon the foundational pyridyl-aniline scaffold.

In the field of medicinal chemistry, this structural motif is found in molecules designed as kinase inhibitors and antagonists for hormone receptors. The synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) antagonist, involves intermediates that contain substituted aniline moieties which undergo cyclization and further functionalization. google.com The general strategy often involves using the aniline nitrogen for amide bond formation or as a nucleophile in cyclization reactions to build the final complex structure. google.comgoogle.com

The synthesis of polycyclic heteroaromatic compounds, which are of interest in materials science and medicinal chemistry, can also begin from aniline derivatives. acs.org Oxidative cyclization and condensation reactions can transform relatively simple precursors into large, fused ring systems. acs.orgresearchgate.net The presence of both an aniline and a pyridine ring within one molecule makes this compound a valuable starting point for creating complex, nitrogen-containing polyheterocyclic compounds. thieme-connect.de

Intermolecular Interactions and Supramolecular Chemistry of 4 5 Methoxypyridin 3 Yl Aniline

Hydrogen Bonding Interactions

Hydrogen bonds are anticipated to be the most significant directional interactions in the crystal packing of 4-(5-Methoxypyridin-3-yl)aniline. The molecule possesses key functional groups capable of acting as both hydrogen bond donors and acceptors: the amine (-NH2) group and the methoxy (B1213986) (-OCH3) group, as well as the nitrogen atom of the pyridine (B92270) ring and the aromatic π-systems.

N-H...O Interactions: The amine group provides two strong hydrogen bond donors. These are likely to form robust intermolecular hydrogen bonds with the oxygen atom of the methoxy group on a neighboring molecule. This type of interaction is a classic and highly prevalent motif in the crystal engineering of organic compounds containing both amine and methoxy functionalities.

N-H...N Interactions: Another probable hydrogen bonding motif involves the amine group donating a hydrogen to the nitrogen atom of the pyridine ring of an adjacent molecule. The basicity of the pyridine nitrogen makes it a competent hydrogen bond acceptor.

C-H...π Interactions: The electron-rich π-systems of the aniline (B41778) and pyridine rings can act as acceptors for hydrogen bonds from C-H donors of neighboring molecules. These interactions are important in organizing the molecules in a three-dimensional space.

A hypothetical representation of these primary hydrogen bonding interactions is provided in the table below.

DonorAcceptorInteraction TypeExpected Significance
N-H (amine)O (methoxy)Strong Hydrogen BondHigh
N-H (amine)N (pyridine)Strong Hydrogen BondHigh
C-H (aromatic)N (pyridine)Weak Hydrogen BondModerate
C-H (aromatic)O (methoxy)Weak Hydrogen BondModerate
C-H (aromatic)π (aniline/pyridine ring)Weak Hydrogen BondModerate to Low

Pi-Stacking (π–π) Interactions

The presence of two aromatic rings, the aniline and the methoxypyridine moieties, strongly suggests that π–π stacking interactions will be a key feature of the crystal packing. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. In many pyridyl-aryl systems, parallel-displaced stacking is common, where the centroids of the rings are offset from one another to minimize electrostatic repulsion. The specific geometry and inter-planar distances would be determined by a balance of attractive and repulsive forces, including the influence of the substituents on the electron distribution of the rings.

Other Non-Covalent Interactions

Beyond the prominent hydrogen bonding and π-stacking, other weaker non-covalent forces contribute to the stability of the crystal lattice. These include:

Computational Analysis of Intermolecular Forces

To quantitatively and qualitatively understand the complex interplay of these intermolecular forces, several computational chemistry techniques are invaluable. While a specific study on this compound is not available, the application of these methods would provide deep insights.

Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to different types of interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the contribution of each type of interaction (e.g., H...H, C...H, N...H) to the total crystal packing. For this compound, it would be expected that H...H, C...H/H...C, and N...H/H...N contacts would be the most significant contributors.

Atoms in Molecules (AIM) Theory: The AIM theory allows for the characterization of bonding interactions based on the topology of the electron density. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of the interaction, distinguishing between covalent bonds and various types of non-covalent contacts.

Non-Covalent Interaction (NCI) Index: The NCI plot is a visualization method that highlights non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. Different types of interactions (attractive, repulsive, van der Waals) are typically represented by different colors, providing a clear picture of the regions of intermolecular bonding.

Energy Frameworks: This computational approach, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies can be visualized as a framework, with the thickness of the cylinders connecting molecules being proportional to the strength of the interaction. This provides a clear and intuitive representation of the energetic hierarchy of the supramolecular architecture. For this compound, this analysis would likely reveal a robust network dominated by hydrogen bonding and π-stacking interactions.

Coordination Chemistry of 4 5 Methoxypyridin 3 Yl Aniline

Ligand Design and Metal Complex Synthesis

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. The molecule 4-(5-Methoxypyridin-3-yl)aniline offers several possibilities for coordination. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline (B41778) group are the primary potential donor sites. The presence of the methoxy (B1213986) group can also influence the electronic properties of the pyridine ring, thereby affecting its coordination behavior.

The synthesis of metal complexes involving ligands with similar functionalities, such as aniline and pyridine derivatives, typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of Schiff base metal complexes often involves the condensation of an amine with a carbonyl compound, followed by reaction with a metal halide or acetate. While specific studies on the direct use of this compound as a primary ligand in complex synthesis are not extensively documented in publicly available research, related studies provide insights into potential synthetic routes. For example, the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a Schiff base derived from p-amino aniline has been reported, involving the reflux of the ligand and metal salt in an ethanolic solution. mdpi.com Similarly, metal complexes of Schiff bases derived from 6-methoxypyridin-3-amine have been synthesized by reacting the ligand with metal chlorides in ethanol. nih.gov These general methods suggest that complexes of this compound could likely be prepared through similar straightforward procedures.

Spectroscopic Characterization of Metal Complexes (e.g., IR, Electronic, NMR)

The characterization of newly synthesized metal complexes is essential to determine their structure and bonding. Various spectroscopic techniques are employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. When a ligand coordinates to a metal ion, the stretching frequencies of the bonds involved in coordination are altered. For pyridine-containing ligands, the ν(C=N) stretching vibration of the pyridine ring is expected to shift upon coordination. For aniline-containing ligands, the ν(N-H) stretching and δ(N-H) bending vibrations can provide information about the involvement of the amino group in coordination. In the case of this compound complexes, shifts in the characteristic bands for both the pyridine and aniline moieties would confirm their participation in bonding to the metal center. For instance, in studies of related complexes, a shift in the azomethine group ν(CH=N) band confirmed coordination. nih.gov

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere. The spectra of the complexes are compared to that of the free ligand. The appearance of new absorption bands in the visible region is often indicative of d-d transitions of the metal ion, and their positions and intensities can suggest whether the geometry is, for example, octahedral, tetrahedral, or square planar. Charge transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons near the coordination site are affected. In the case of this compound complexes, changes in the chemical shifts of the pyridine and aniline ring protons and carbons would provide detailed information about the ligand's binding mode. For example, in a related Schiff base ligand, the ¹H NMR spectrum showed a singlet peak for the imine proton, and the ¹³C NMR spectrum displayed a signal corresponding to the imine carbon, both of which would be expected to shift upon complexation. nih.gov

A summary of expected spectroscopic changes upon complexation of this compound is presented in Table 1.

Spectroscopic TechniqueObserved ParameterExpected Change Upon ComplexationReference for Principle
Infrared (IR) ν(C=N) of pyridineShift in frequency nih.gov
ν(N-H) of anilineShift in frequency mdpi.com
Electronic (UV-Vis) Absorption bandsAppearance of new d-d and/or charge transfer bands mdpi.com
NMR (¹H & ¹³C) Chemical shifts (δ)Shifts in signals of protons and carbons near coordination sites nih.gov

Theoretical Studies on Coordination Modes and Geometries

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the structure and bonding of metal complexes. DFT calculations can be used to optimize the geometry of the complexes, predict their electronic structure, and calculate spectroscopic properties for comparison with experimental results.

Role in General Chemical Catalysis

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. The catalytic activity of a complex is highly dependent on the nature of the metal center and the surrounding ligands. Ligands can influence the catalyst's reactivity, selectivity, and stability.

Complexes of this compound could potentially be explored for various catalytic applications. The presence of both a pyridine and an aniline moiety could allow for fine-tuning of the electronic and steric properties of the catalyst. For example, transition metal complexes with related polypyridyl and amine ligands have been investigated for applications in photoredox catalysis and other organic transformations. acs.org The development of catalysts stabilized by multidentate ligands containing main group elements has also been a subject of interest. rsc.org

However, there is currently a lack of specific reports in the scientific literature detailing the use of this compound metal complexes in chemical catalysis. Future research in this area could involve screening these complexes for activity in reactions such as cross-coupling, hydrogenation, and oxidation reactions.

Q & A

Q. 1.1. What are the recommended synthetic routes for 4-(5-Methoxypyridin-3-yl)aniline, and how do reaction conditions influence yield?

Answer: Synthesis typically involves coupling a methoxypyridine derivative with an aniline precursor. Key steps include:

  • Starting Materials : 5-Methoxypyridine-3-boronic acid and 4-nitroaniline are common precursors.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling, achieving yields >70% under inert atmospheres .
  • Optimization : Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect reaction efficiency. Post-coupling reduction of nitro to amine (using H₂/Pd-C or NaBH₄) completes the synthesis .

Q. 1.2. How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:

  • X-ray Crystallography : Resolve the pyridine-aniline linkage geometry using SHELX software for refinement, particularly SHELXL for small-molecule structures .
  • NMR Spectroscopy : Compare ¹H-NMR shifts of the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm) to reference compounds .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. 2.1. How does the methoxypyridine moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking : The methoxy group enhances hydrophobic interactions with target pockets (e.g., kinase ATP-binding sites). Docking studies using AutoDock Vina or Schrödinger Suite can map binding affinities .
  • SAR Analysis : Modifying the methoxy position (e.g., 4- vs. 5-methoxy) alters steric hindrance, as shown in analogues like 4-(4-methyltriazol-3-yl)aniline, where substituent placement impacts IC₅₀ values by >10-fold .

Q. 2.2. What strategies resolve contradictions in activity data between in vitro and in vivo studies?

Answer:

  • Metabolic Stability Assays : Use liver microsomes to assess oxidative degradation (e.g., CYP450-mediated demethylation). Poor in vivo activity may stem from rapid metabolism .
  • Pharmacokinetic Profiling : Compare logP (measured via HPLC) and plasma protein binding (equilibrium dialysis) to identify bioavailability bottlenecks. For example, high logP (>3) may reduce aqueous solubility .

Q. 2.3. How can crystallographic data be optimized for this compound derivatives with low solubility?

Answer:

  • Co-crystallization : Use counterions (e.g., HCl or trifluoroacetate) to improve crystal lattice formation. SHELXD is robust for solving twinned or low-resolution data .
  • Cryo-Cooling : Reduce thermal motion artifacts by collecting data at 100 K with a cryoprotectant (e.g., glycerol). This is critical for resolving flexible methoxy groups .

Methodological Challenges

Q. 3.1. How to design SAR studies for this compound analogues with minimal synthetic effort?

Answer:

  • Parallel Synthesis : Employ Ugi or Click Chemistry to generate diverse libraries. For example, introducing triazole rings via CuAAC reactions preserves the aniline core while varying substituents .
  • Computational Screening : Use QSAR models (e.g., CoMFA) to prioritize substituents with predicted activity, reducing trial-and-error synthesis .

Q. 3.2. What analytical techniques differentiate degradation products during stability studies?

Answer:

  • HPLC-MS/MS : Monitor oxidative byproducts (e.g., demethylated pyridine or quinone imines) with a C18 column and 0.1% formic acid mobile phase .
  • Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH) and track degradation pathways via LC-UV/Vis at 254 nm .

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